molecular formula C17H20N2O3S B4436066 N-methyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide

N-methyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide

Cat. No. B4436066
M. Wt: 332.4 g/mol
InChI Key: WIQMHYHTCWHLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide, also known as NSC 707545 or MMB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as benzamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of MMB is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. MMB has also been found to modulate the expression of certain genes involved in cancer progression.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, MMB has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. MMB has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB in lab experiments is its high potency and specificity. It has been found to have a low toxicity profile and can be used at low concentrations. However, one of the limitations of using MMB is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MMB. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in animal and human trials. Other potential applications of MMB include its use as a neuroprotective agent and in the treatment of inflammatory diseases.
In conclusion, N-methyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer research. It has been found to have various biochemical and physiological effects and has shown promise as a therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

MMB has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MMB has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-methyl-4-[(3-methyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13-5-4-6-16(11-13)19(23(3,21)22)12-14-7-9-15(10-8-14)17(20)18-2/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQMHYHTCWHLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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